![molecular formula C21H28N2O2 B5685572 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5685572.png)
1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine, also known as DMMDA-2, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and biochemical and physiological effects.
Mechanism of Action
1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine acts as a partial agonist at the 5-HT2A receptor and has been shown to have hallucinogenic effects in animal models. It also has affinity for the dopamine transporter and has been shown to increase dopamine release in the brain. The exact mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have hallucinogenic effects in animal models. It has also been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has advantages and limitations for lab experiments. Its hallucinogenic effects make it a useful tool for studying the mechanism of action of psychoactive substances. However, its psychoactive effects also make it difficult to study in vivo. 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is also not widely available, which limits its use in scientific research.
Future Directions
There are several future directions for the study of 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine. Further investigation into its mechanism of action and biochemical and physiological effects is needed. The development of new analytical techniques may also aid in the study of 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine. The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine analogs may also provide insight into its structure-activity relationship. Finally, the use of 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine in clinical research may provide insight into its potential therapeutic applications.
Conclusion:
In conclusion, 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is a psychoactive substance that has been used in scientific research to study its mechanism of action and biochemical and physiological effects. Its hallucinogenic effects make it a useful tool for studying the mechanism of action of psychoactive substances. However, its psychoactive effects also make it difficult to study in vivo. Further investigation into its mechanism of action and biochemical and physiological effects is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction of 3,5-dimethoxybenzyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base. The reaction yields 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine as a white crystalline solid. The purity of 1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine can be determined using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
1-(3,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been used in scientific research to study its mechanism of action and biochemical and physiological effects. It acts as a serotonin receptor agonist and has been shown to have affinity for the 5-HT2A receptor. It also has affinity for the dopamine transporter and has been shown to increase dopamine release in the brain.
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-6-5-7-21(17(16)2)23-10-8-22(9-11-23)15-18-12-19(24-3)14-20(13-18)25-4/h5-7,12-14H,8-11,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXETFCQUNYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.